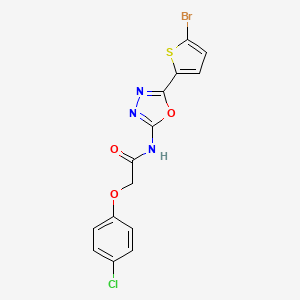

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Description

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClN3O3S/c15-11-6-5-10(23-11)13-18-19-14(22-13)17-12(20)7-21-9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKXJPUTFVXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Bromination of thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling reactions: The brominated thiophene and the oxadiazole ring can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Acylation: The final step involves the acylation of the coupled product with 4-chlorophenoxyacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: Sodium azide, potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Azides, thiols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving oxadiazole derivatives.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The thiophene and chlorophenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide

- N-(5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is unique due to the presence of the bromothiophene and chlorophenoxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is a heterocyclic compound that exhibits promising biological activities. The structure combines a brominated thiophene with an oxadiazole moiety and a chlorophenoxy group, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular weight is approximately 361.66 g/mol. The presence of the bromothiophene and oxadiazole rings enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Brominated Thiophene | Enhances electron density |

| Oxadiazole Ring | Contributes to biological activity |

| Chlorophenoxy Group | Increases lipophilicity |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogenic microorganisms through disruption of cellular processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have reported that it exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The oxadiazole moiety can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in cell signaling pathways, altering cellular responses.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its cytotoxic effects on cancer cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Competes with substrates |

| Receptor Interaction | Alters signaling pathways |

| ROS Modulation | Influences oxidative stress responses |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various oxadiazole derivatives against resistant bacterial strains. This compound showed significant inhibition at low concentrations .

- Anticancer Research : A series of experiments conducted on colon cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways . The IC50 values were reported in the micromolar range, indicating potent activity.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound reduced edema significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.